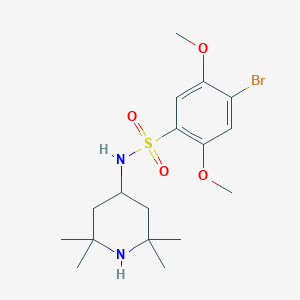
4-butoxy-N-cyclohexylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-butoxy-N-cyclohexylbenzenesulfonamide, also known as AC-42, is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications. AC-42 belongs to the class of sulfonamide compounds that have been extensively studied for their pharmacological properties.
作用機序
4-butoxy-N-cyclohexylbenzenesulfonamide acts as a positive allosteric modulator of the alpha7 nicotinic acetylcholine receptor (α7nAChR). The compound enhances the activity of the receptor by binding to a site distinct from the acetylcholine binding site. The activation of α7nAChR leads to the release of neurotransmitters such as glutamate and GABA, which play a crucial role in the regulation of neuronal activity. 4-butoxy-N-cyclohexylbenzenesulfonamide also modulates the activity of other ion channels such as the NMDA receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
4-butoxy-N-cyclohexylbenzenesulfonamide has been shown to have neuroprotective effects in animal models of Alzheimer's disease and epilepsy. The compound reduces the production of amyloid-beta, a protein that forms plaques in the brain of Alzheimer's patients. 4-butoxy-N-cyclohexylbenzenesulfonamide also reduces the frequency and severity of seizures in animal models of epilepsy. The compound has been shown to have anti-inflammatory effects, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
4-butoxy-N-cyclohexylbenzenesulfonamide has several advantages for use in lab experiments. The compound is relatively easy to synthesize and purify, and its pharmacological properties have been extensively studied. 4-butoxy-N-cyclohexylbenzenesulfonamide is also selective for the α7nAChR, which reduces the potential for off-target effects. However, 4-butoxy-N-cyclohexylbenzenesulfonamide has limitations for use in lab experiments. The compound has poor solubility in water, which makes it challenging to administer in vivo. 4-butoxy-N-cyclohexylbenzenesulfonamide also has a short half-life, which may limit its effectiveness in some applications.
将来の方向性
There are several future directions for the study of 4-butoxy-N-cyclohexylbenzenesulfonamide. One potential application is in the treatment of neuropathic pain, a condition that affects millions of people worldwide. 4-butoxy-N-cyclohexylbenzenesulfonamide has been shown to have analgesic effects in animal models of neuropathic pain, and further research is needed to determine its potential as a therapeutic agent. Another potential application is in the treatment of cognitive impairment, a common symptom of several neurological disorders. 4-butoxy-N-cyclohexylbenzenesulfonamide has been shown to improve cognitive function in animal models of Alzheimer's disease, and further research is needed to determine its potential as a cognitive enhancer. Finally, 4-butoxy-N-cyclohexylbenzenesulfonamide may have applications in the treatment of addiction, as the α7nAChR has been implicated in the reward pathway in the brain. Further research is needed to determine the potential of 4-butoxy-N-cyclohexylbenzenesulfonamide as a treatment for addiction.
Conclusion:
In conclusion, 4-butoxy-N-cyclohexylbenzenesulfonamide is a promising compound that has potential therapeutic applications in various neurological disorders. The compound acts as a positive allosteric modulator of the α7nAChR, leading to its neuroprotective and analgesic effects. 4-butoxy-N-cyclohexylbenzenesulfonamide has advantages and limitations for use in lab experiments, and further research is needed to determine its potential as a therapeutic agent. The future directions for the study of 4-butoxy-N-cyclohexylbenzenesulfonamide include the treatment of neuropathic pain, cognitive impairment, and addiction.
合成法
The synthesis of 4-butoxy-N-cyclohexylbenzenesulfonamide involves the reaction of 4-butoxybenzenesulfonyl chloride with cyclohexylamine in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 4-butoxy-N-cyclohexylbenzenesulfonamide. The purity and yield of the compound can be improved by using different solvents and purification methods.
科学的研究の応用
4-butoxy-N-cyclohexylbenzenesulfonamide has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, epilepsy, and neuropathic pain. The compound has been shown to modulate the activity of ion channels and receptors in the brain, leading to its neuroprotective effects. 4-butoxy-N-cyclohexylbenzenesulfonamide has also been studied for its potential use as an anticonvulsant, with promising results in animal models.
特性
製品名 |
4-butoxy-N-cyclohexylbenzenesulfonamide |
|---|---|
分子式 |
C16H25NO3S |
分子量 |
311.4 g/mol |
IUPAC名 |
4-butoxy-N-cyclohexylbenzenesulfonamide |
InChI |
InChI=1S/C16H25NO3S/c1-2-3-13-20-15-9-11-16(12-10-15)21(18,19)17-14-7-5-4-6-8-14/h9-12,14,17H,2-8,13H2,1H3 |
InChIキー |
CPIQSJZGQWTRAO-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2 |
正規SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-(3-pyridyl)piperidine](/img/structure/B225028.png)




![1-[(4-Chloro-1-naphthyl)sulfonyl]pyrrolidine](/img/structure/B225056.png)


![1-[(4-iodophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B225089.png)

![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B225103.png)